molecular formula C16H35NO B1201591 Myristamine oxide CAS No. 3332-27-2

Myristamine oxide

Cat. No.: B1201591
CAS No.: 3332-27-2
M. Wt: 257.45 g/mol
InChI Key: ONHFWHCMZAJCFB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Myristamine oxide is primarily used as a surfactant . Its primary targets are the surfaces where it is applied, such as hair and skin in cosmetic applications . It acts as an antistatic agent, reducing static charges by neutralizing the electric charge on the surface .

Mode of Action

As a zwitterionic surfactant, this compound has both positive and negative charges in its molecular structure . This allows it to interact with a wide range of targets. It can reduce the surface tension of liquids, allowing them to mix more easily . This makes it an effective emulsifier . Additionally, it has antimicrobial properties, being slightly more effective than lauryldimethylamine oxide against common bacteria like S. aureus and E. coli .

Biochemical Pathways

Its antimicrobial action suggests that it may interfere with bacterial cell membrane function

Pharmacokinetics

Its impact on bioavailability is primarily related to its role as a surfactant, improving the solubility and dispersion of other compounds .

Result of Action

The primary result of this compound’s action is the stabilization of foams and the conditioning of hair in cosmetic applications . It also has antimicrobial effects, which can help to prevent bacterial growth in products where it is used .

Action Environment

The action of this compound can be influenced by environmental factors. For example, its effectiveness as a surfactant can be affected by the pH and temperature of the solution it is in . Additionally, it is stable and soluble in water, which can influence its efficacy and stability .

Biochemical Analysis

Biochemical Properties

1-Tetradecanamine, N,N-dimethyl-, N-oxide plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of micelles and enhancing the solubility of hydrophobic compounds. This compound is known to interact with enzymes such as lipases and proteases, altering their activity and stability. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can lead to changes in the enzyme’s conformation and activity .

Cellular Effects

1-Tetradecanamine, N,N-dimethyl-, N-oxide has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of membrane-bound receptors and ion channels, leading to changes in intracellular calcium levels and other signaling molecules. Additionally, it can affect the expression of genes involved in lipid metabolism and stress response, thereby influencing cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of 1-Tetradecanamine, N,N-dimethyl-, N-oxide involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and receptors, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of certain proteases by binding to their active sites and preventing substrate access. Additionally, it can activate lipases by stabilizing their active conformation. These interactions often result in changes in gene expression, which can further modulate cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Tetradecanamine, N,N-dimethyl-, N-oxide can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperature or pH. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 1-Tetradecanamine, N,N-dimethyl-, N-oxide vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote cell survival. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity, oxidative stress, and inflammation. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response. Toxicity studies have shown that high doses of this compound can lead to organ damage and systemic toxicity .

Metabolic Pathways

1-Tetradecanamine, N,N-dimethyl-, N-oxide is involved in various metabolic pathways, including lipid metabolism and detoxification processes. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are involved in the metabolism and detoxification of xenobiotics. This compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular energy balance and redox status .

Transport and Distribution

Within cells and tissues, 1-Tetradecanamine, N,N-dimethyl-, N-oxide is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis or passive diffusion and is often localized to cellular membranes due to its amphiphilic nature. This compound can accumulate in specific tissues, such as the liver and kidneys, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of 1-Tetradecanamine, N,N-dimethyl-, N-oxide is primarily associated with cellular membranes and organelles such as the endoplasmic reticulum and mitochondria. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The activity and function of this compound can be influenced by its subcellular localization, as it can interact with membrane-bound enzymes and receptors to modulate their activity .

Chemical Reactions Analysis

Types of Reactions: Myristamine oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

N,N-dimethyltetradecan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)18/h4-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHFWHCMZAJCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2029660
Record name N,N-Dimethyl-1-tetradecanamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3332-27-2
Record name Tetradecyldimethylamine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3332-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-1-tetradecanamine-N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003332272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-1-tetradecanamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MYRISTAMINE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J086PM3RRT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

N,N-dimethyl-N-tetradecyl amine (ADMA®14 amine; Albemarle Corporation) (752 g, 3.12 mol) was charged into a 2-liter resin kettle and heated to 41° C. under CO2 blanket before the heating source was removed. Hydrogen peroxide (142 mL, 70%, 3.74 mol) was added over 3.5 hours. The reaction mixture was monitored by 1H-NMR (see Table below). During peroxide addition, the reaction temperature ranged from 41 to 59° C. depending on the peroxide rate of addition. At the end of addition, the slurry was poured into an aluminum pan and was left to stand in a hood over the weekend, after which time 1H-NMR showed complete conversion of the N,N-dimethyl-N-tetradecyl amine to the corresponding oxide. The resulting N,N-dimethyl-N-tetradecyl amine oxide was obtained as snow-white solid block.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myristamine oxide
Reactant of Route 2
Myristamine oxide

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